Product packaging for Urokinase Substrate I, Colorimetric(Cat. No.:)

Urokinase Substrate I, Colorimetric

Cat. No.: B12318794
M. Wt: 584.6 g/mol
InChI Key: PPUGEVRMBYCGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Definition of Urokinase Substrate I, Colorimetric (Z-Val-Gly-Arg-pNA) as a Synthetic Substrate

This compound is a synthetic peptide scientifically known as Z-Val-Gly-Arg-pNA. echelon-inc.comchemicalbook.comabmole.com This nomenclature denotes its composition: a tripeptide sequence of Valine-Glycine-Arginine, which is N-terminally protected by a benzyloxycarbonyl group (Z) and C-terminally linked to a p-nitroaniline (pNA) molecule. nih.govguidechem.com It is specifically designed as a chromogenic substrate for the enzyme urokinase. echelon-inc.comchemicalbook.comabmole.com In its natural state, the substrate is colorless. However, upon enzymatic cleavage by urokinase at the arginine residue, the p-nitroaniline molecule is released, resulting in a distinct yellow color. echelon-inc.comchromogenicsubstrates.com The intensity of this color, which can be measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the activity of the urokinase enzyme. echelon-inc.comchromogenicsubstrates.comabcam.com

This synthetic nature allows for a standardized and reproducible method for assaying urokinase activity in various research settings. chemimpex.com

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name N-alpha-Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide
Synonyms Z-Val-Gly-Arg-pNA, Z-VGR-pNA chemicalbook.com
Molecular Formula C27H36N8O7 nih.govguidechem.com
Molecular Weight 584.62 g/mol nih.govguidechem.com
CAS Number 78333-16-1 echelon-inc.comchemicalbook.com
Appearance White to off-white lyophilized solid merckmillipore.com
Solubility Soluble in water merckmillipore.com

Contextualizing Urokinase-Type Plasminogen Activator (uPA) as a Serine Protease

Urokinase-type plasminogen activator (uPA), also known simply as urokinase, is a serine protease, a class of enzymes that cleave peptide bonds in proteins. wikipedia.orgnih.gov It was first identified in human urine and is also found in the blood and the extracellular matrix of many tissues. wikipedia.orgfrontiersin.org uPA is initially produced as an inactive single-chain proenzyme called pro-uPA. ingentaconnect.com Proteolytic cleavage converts pro-uPA into its active two-chain form, which is held together by a disulfide bond. wikipedia.org The enzymatic activity resides in the B-chain, which contains the catalytic triad (B1167595) characteristic of serine proteases. nih.gov

The primary physiological role of uPA is to convert plasminogen, an inactive zymogen, into the active enzyme plasmin. wikipedia.orgfrontiersin.org This activation is a key step in various physiological processes, including tissue remodeling and cell migration. nih.gov

Overview of the Urokinase-Plasminogen-Plasmin Cascade in Proteolytic Systems

The urokinase-plasminogen-plasmin system is a fundamental proteolytic cascade involved in a variety of biological processes. The cascade is initiated by the urokinase-type plasminogen activator (uPA), which, as a serine protease, specifically cleaves the Arg-Val bond in plasminogen. wikipedia.org This cleavage converts the inactive zymogen, plasminogen, into the active, broad-spectrum serine protease, plasmin. wikipedia.orgfrontiersin.org

Significance of Colorimetric Substrates in Protease Activity Quantification for Academic Inquiry

Colorimetric substrates are invaluable tools in academic research for the quantification of protease activity due to their simplicity, accessibility, and quantitative nature. scirp.orgnih.gov These substrates are synthetic molecules designed to mimic the natural cleavage site of a specific protease. They typically consist of a short peptide sequence recognized by the enzyme, linked to a chromogenic reporter molecule. chromogenicsubstrates.comcoachrom.com

The principle behind their use is straightforward: in their intact form, these substrates are colorless. echelon-inc.com However, when the protease cleaves the peptide bond, the chromophore is released, resulting in a colored product. echelon-inc.comchromogenicsubstrates.com The intensity of the color, which can be accurately measured using a spectrophotometer, is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the protease in the sample. scirp.orgcoachrom.com

This method offers several advantages for researchers. It provides a continuous and real-time measurement of enzyme kinetics, allowing for the determination of key parameters like the initial rate of reaction. chromogenicsubstrates.com Furthermore, colorimetric assays are generally less expensive and require less specialized equipment than other methods like fluorescence or luminescence-based assays, making them widely accessible to most laboratories. rsc.org The ability to obtain quantitative data is crucial for comparing enzyme activity under different conditions, screening for inhibitors, and understanding the mechanisms of protease function. scirp.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N8O7 B12318794 Urokinase Substrate I, Colorimetric

Properties

Molecular Formula

C27H36N8O7

Molecular Weight

584.6 g/mol

IUPAC Name

benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)

InChI Key

PPUGEVRMBYCGHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Theoretical Framework and Enzymatic Principles of Urokinase Substrate I, Colorimetric Assay Systems

Mechanism of Enzymatic Hydrolysis by Urokinase

Urokinase, like other serine proteases, functions by hydrolyzing specific peptide bonds within its target proteins. youtube.comkhanacademy.orgyoutube.com This catalytic activity is central to its biological function and forms the basis of its detection in enzymatic assays.

Specificity of Urokinase for Peptide Bond Cleavage

Urokinase exhibits a high degree of specificity for cleaving the peptide bond between an arginine and a valine residue (Arg-Val) in its natural substrate, plasminogen. nih.gov This specificity is a key determinant of its biological activity, initiating the cascade that leads to the dissolution of fibrin (B1330869) clots. abcam.com Studies have shown that while urokinase preferentially cleaves arginyl bonds over lysyl bonds, its specificity is less stringent compared to tissue-type plasminogen activator (t-PA). nih.gov This broader specificity may suggest functions for urokinase beyond plasminogen activation. nih.gov Furthermore, research has confirmed urokinase's direct catalytic activity on fibrinogen, specifically targeting the Bβ14(Arg)-Bβ15(Gly) bond. nih.gov

Amidolytic Activity Measurement Principle

The enzymatic activity of urokinase can be quantified by measuring its amidolytic activity, which is its ability to hydrolyze an amide bond in a synthetic substrate. chromogenicsubstrates.comthieme-connect.com In the context of Urokinase Substrate I, a chromogenic peptide, the principle involves the cleavage of a peptide bond that releases a chromophore. abcam.comchromogenicsubstrates.com This activity is distinct from its natural proteolytic activity on proteins like plasminogen but provides a convenient and reproducible measure of the enzyme's catalytic function. chromogenicsubstrates.com The rate of the chromophore release is directly proportional to the concentration of active urokinase in the sample. chromogenicsubstrates.com It is important to note that single-chain urokinase (pro-urokinase) does not possess significant intrinsic amidolytic activity until it is activated to its two-chain form. nih.gov

Chromophore Release and Spectrophotometric Detection

The colorimetric nature of the assay relies on the generation of a colored product that can be quantified using spectrophotometry.

Generation of p-nitroaniline as a Quantifiable Product

Urokinase Substrate I is a synthetic peptide that has been chemically modified to include a p-nitroaniline (pNA) moiety at the C-terminus of the peptide sequence. abcam.comchromogenicsubstrates.comsigmaaldrich.com This substrate is colorless. taylorandfrancis.com When urokinase cleaves the amide bond between the arginine residue of the peptide and the pNA, it releases free p-nitroaniline. abcam.comchromogenicsubstrates.comsigmaaldrich.com The liberated p-nitroaniline is a chromogenic molecule, meaning it imparts color to the solution. sigmaaldrich.comscbt.com

Optical Density Measurement at 405 nm

The released p-nitroaniline has a distinct absorbance maximum in the visible light spectrum. taylorandfrancis.com The concentration of the liberated p-nitroaniline, and therefore the activity of the urokinase enzyme, is determined by measuring the change in optical density (absorbance) of the solution at a wavelength of 405 nm. abcam.comchromogenicsubstrates.comtaylorandfrancis.com This specific wavelength is chosen to maximize the signal from the p-nitroaniline while minimizing interference from other components in the assay mixture. sigmaaldrich.com The rate of increase in absorbance at 405 nm is directly proportional to the enzymatic activity of urokinase in the sample. abcam.comchromogenicsubstrates.com

Design Rationale for Synthetic Chromogenic Peptide Substrates

The development of synthetic chromogenic peptide substrates for proteases like urokinase has been guided by several key principles. One major approach involves modeling the substrate on the natural cleavage site of the enzyme. nih.gov For urokinase, this means designing peptides that mimic the Arg-Val sequence found in plasminogen. nih.gov Another strategy relies on structure-activity relationship studies, where a large number of different tripeptides are screened to identify the most sensitive and specific sequences for a particular protease. nih.gov

The ideal synthetic substrate should be highly specific for the target enzyme to avoid cross-reactivity with other proteases that may be present in a biological sample. nih.gov It should also have a high turnover rate (kcat) and a low Michaelis constant (Km), indicating efficient cleavage by the enzyme. The chromophore, typically p-nitroaniline, is chosen for its stability and strong absorbance at a wavelength where the substrate itself does not absorb significantly. sigmaaldrich.comsigmaaldrich.com The design of these substrates, such as pyro-Glu-Gly-Arg-pNA (S-2444), has been crucial for the development of reliable and standardized assays for urokinase activity. chromogenicsubstrates.comnih.gov

Influence of Amino Acid Sequence (Z-Val-Gly-Arg) on Protease Specificity

The tripeptide sequence, Z-Val-Gly-Arg, of Urokinase Substrate I is a critical determinant of its specificity for urokinase. Urokinase exhibits a distinct preference for cleaving peptide bonds on the carboxyl side of arginine residues. nih.gov This preference is a cornerstone of its biological function, most notably the conversion of plasminogen to plasmin through the cleavage of a specific Arg-Val bond. wikipedia.org

The Z-Val-Gly-Arg sequence mimics the cleavage site in natural substrates of urokinase. The presence of arginine at the P1 position (the amino acid residue immediately preceding the scissile bond) is paramount for recognition and binding by the enzyme. While other proteases like trypsin also cleave at arginine residues, the surrounding amino acids (P2 and P3 positions) contribute to the substrate's specificity. For instance, Z-Gly-Gly-Arg-AMC is a substrate for urokinase, but also for trypsin, thrombin, and tissue-type plasminogen activator, highlighting the role of the P2 and P3 residues in modulating specificity. echelon-inc.com The benzyloxycarbonyl (Z) group attached to the N-terminus of the valine residue also influences the substrate's interaction with the enzyme.

Considerations for P1 Position Recognition in Substrate Design

The design of synthetic substrates for serine proteases like urokinase heavily relies on optimizing the P1 residue to ensure high affinity and specificity. For urokinase, arginine is the overwhelmingly preferred amino acid at the P1 position. nih.gov This is because the S1 specificity pocket of the urokinase active site is specifically structured to accommodate the long, positively charged side chain of arginine, forming multiple hydrogen bonds that stabilize the enzyme-substrate complex. nih.gov

Studies comparing the enzymatic activity of urokinase on substrates with either arginine or lysine (B10760008) at the P1 position have demonstrated a significant preference for arginine. nih.gov This preference, however, is less pronounced in urokinase compared to tissue-type plasminogen activator (t-PA), suggesting that urokinase may have a broader substrate specificity and potentially other biological roles beyond plasminogen activation. nih.gov The design of highly selective urokinase substrates, therefore, necessitates careful consideration of the P1 arginine residue in conjunction with the adjacent amino acids in the P2 and P3 positions to fine-tune the interaction with the enzyme's active site.

SubstrateP1 ResidueP2 ResidueP3 ResidueReporter GroupPrimary Target Enzyme(s)
Urokinase Substrate IArginineGlycineValinep-Nitroaniline (pNA)Urokinase
Z-Gly-Gly-Arg-AMCArginineGlycineGlycine7-amino-4-methylcoumarin (AMC)Urokinase, Trypsin, Thrombin, t-PA
S-2444ArginineGlycinepyro-Glutamic acidp-Nitroaniline (pNA)Urokinase
S-2288ArginineProlineIsoleucinep-Nitroaniline (pNA)Urokinase, t-PA

Table 1. Comparison of different chromogenic and fluorogenic substrates for urokinase and other serine proteases. This table highlights the importance of the amino acid sequence, particularly the P1 residue, in determining enzyme specificity.

Methodological Approaches and Assay Development for Urokinase Substrate I, Colorimetric

Quantitative Assay Methodologies for Urokinase Activity

Quantitative analysis of urokinase activity can be achieved through various assay configurations, primarily categorized as direct or coupled enzymatic systems.

Direct colorimetric assays offer a straightforward method for measuring urokinase activity. These assays utilize a synthetic chromogenic substrate, such as Urokinase Substrate I (e.g., Z-Val-Gly-Arg-pNA) or pyro-Glu-Gly-Arg-pNA (S-2444), that is directly cleaved by urokinase. echelon-inc.comchromogenicsubstrates.com The enzymatic cleavage releases a chromophore, typically para-nitroaniline (pNA), which produces a yellow color. chromogenicsubstrates.comabcam.com The rate of pNA release, measured spectrophotometrically by the change in absorbance at 405 nm, is directly proportional to the urokinase activity in the sample. echelon-inc.comchromogenicsubstrates.com

This method is valued for its simplicity and speed, allowing for either kinetic (initial rate) or endpoint measurements. chromogenicsubstrates.comoup.com In a kinetic assay, the change in absorbance is monitored over time, while in an endpoint assay, the reaction is stopped after a specific duration (e.g., with acetic acid), and a single absorbance reading is taken. chromogenicsubstrates.com The direct assay is suitable for quantifying urokinase in various samples, including purified preparations and biological fluids, provided that potential interfering proteases are considered and appropriately inhibited. chromogenicsubstrates.comnih.gov

For enhanced sensitivity, coupled enzymatic assays are employed. These systems mimic the physiological cascade where urokinase activates plasminogen to plasmin. abcam.com In this setup, the sample containing urokinase is incubated with an excess of plasminogen. The plasmin generated by urokinase then acts on a plasmin-specific chromogenic substrate (e.g., H-D-valyl-leucyl-lysine-p-nitroaniline) to release pNA. abcam.comnih.gov The rate of color development is therefore an amplified measure of the initial urokinase activity.

The amplification in a coupled assay stems from the catalytic nature of the cascade. A single molecule of urokinase can activate multiple molecules of plasminogen. Each resulting plasmin molecule, in turn, can cleave numerous molecules of the chromogenic substrate. This enzymatic amplification significantly enhances the signal, allowing for the detection of very low concentrations of urokinase, often in the nanogram range or lower. nih.govjohnshopkins.edu For instance, a coupled assay can detect as little as 36 picograms of urokinase. johnshopkins.edu This heightened sensitivity is particularly advantageous when analyzing samples with low urokinase levels, such as certain cell culture supernatants or plasma samples. abcam.com The binding of urokinase to its cell surface receptor (uPAR) can further increase the efficiency of plasminogen activation by up to 250-fold, highlighting the potent amplification that occurs in physiological contexts and can be harnessed in assay design. mdpi.com

The reliability and accuracy of coupled assays are highly dependent on the plasminogen used. The source and purity of plasminogen are critical parameters to control. Human plasminogen is typically used, and it exists in two main forms: the native Glu-plasminogen and the proteolytically modified Lys-plasminogen. researchgate.net Lys-plasminogen generally exhibits a higher affinity for fibrin (B1330869) and is activated more readily by urokinase. The choice and consistency of the plasminogen form are therefore important for assay reproducibility.

Furthermore, the plasminogen preparation must be free from contaminating proteases, especially plasmin, which would lead to substrate cleavage independent of urokinase activity, resulting in high background signals and inaccurate measurements. It is also crucial that the preparation is devoid of inhibitors like antiplasmin, which would interfere with the assay by neutralizing the generated plasmin. nih.gov Therefore, using highly purified plasminogen is essential for developing a robust and sensitive coupled assay for urokinase activity. nih.gov The concentration of plasminogen itself is a key factor to optimize, as increasing its concentration can enhance the reaction rate up to a saturation point. mdpi.com

Coupled Enzymatic Assay Systems Incorporating Plasminogen

Optimization of Reaction Parameters for Robust Research Application

To ensure the accuracy and reproducibility of urokinase assays, reaction conditions must be carefully optimized. Key parameters include pH and the composition of the buffer system.

The enzymatic activity of urokinase is highly dependent on pH. patsnap.com Soluble human urokinase typically exhibits its maximum activity in a slightly alkaline environment, with an optimal pH of around 8.5. nih.gov However, this optimum can shift depending on the assay conditions. For example, when urokinase is immobilized on a polyanionic carrier surface, the optimal pH can increase to 9.0. nih.gov Conversely, the binding of pro-urokinase to fibrin-celite, a step used in some purification methods, is significantly enhanced at a more acidic pH of approximately 6.5, which is characteristic of freshly voided urine. nih.gov This pH dependence underscores the necessity of selecting and maintaining a specific pH to ensure maximal and consistent enzyme activity for a given application. patsnap.com

The composition of the buffer is equally critical. patsnap.com Buffers not only maintain a stable pH but their components can also interact with the enzyme. patsnap.com Commonly used buffers like Tris and phosphate (B84403) must be chosen carefully. patsnap.com For instance, phosphate buffers might inhibit certain enzymes, while Tris can chelate metal ions, which could be relevant depending on the specific assay components. patsnap.com The ionic strength of the buffer, determined by its salt concentration, can also alter the enzyme's conformation and activity. patsnap.com Therefore, optimizing the buffer system, including its composition, concentration, and ionic strength, is a fundamental step in developing a reliable and robust urokinase assay. avantorsciences.com

Interactive Data Table: pH Optima for Urokinase Activity

ConditionOptimal pHReference
Soluble Human Urokinase8.5 nih.gov
Immobilized Urokinase (on ethylene (B1197577) vinyl acetate (B1210297) copolymer)9.0 nih.gov
Pro-urokinase binding to Fibrin/Celite~6.5 nih.gov

Evaluation of Incubation Time and Temperature Profiles

The enzymatic activity of urokinase is highly dependent on both incubation time and temperature. Establishing the optimal conditions is a foundational step in developing a reliable colorimetric assay using Urokinase Substrate I.

Studies have consistently identified the optimal temperature for soluble urokinase activity to be 37°C. nih.gov This temperature is often used as a standard in assay protocols, with reaction cuvettes preheated to 37°C before initiating the measurement of absorbance change. chromogenicsubstrates.comcoachrom.com The stability of the enzyme at this temperature is crucial for obtaining consistent results. While soluble urokinase functions best at 37°C, it's noteworthy that even when immobilized on a copolymer surface, its optimal temperature remains the same. nih.gov However, prolonged heating at higher temperatures, such as 60°C, can lead to a significant loss of active enzyme due to aggregation and subsequent precipitation. nih.gov

The incubation time is another critical parameter that directly influences the measured absorbance. For kinetic assays, where the rate of the reaction is measured, there is a linear relationship between the incubation time and the signal generated. sigmaaldrich.com The reaction is typically monitored by measuring the release of p-nitroaniline (pNA) from the substrate at a wavelength of 405 nm. chromogenicsubstrates.comcoachrom.com The duration of incubation can vary depending on the urokinase activity in the sample. For instance, in some protocols, the reaction is stopped with acetic acid after a fixed time, and the resulting color is stable for at least 4 hours, allowing for measurement. chromogenicsubstrates.comcoachrom.com For kinetic (initial rate) methods, measurements are taken continuously or at short intervals. chromogenicsubstrates.comcoachrom.com For samples with low urokinase activity, longer incubation times may be necessary to generate a sufficient signal that falls within the linear range of the standard curve. sigmaaldrich.com

Table 1: Recommended Incubation Parameters for Urokinase Colorimetric Assays

Parameter Recommended Value/Condition Rationale Source
Temperature 37°C Optimal temperature for soluble urokinase activity. nih.gov
Incubation Time Variable; depends on enzyme activity Should be sufficient to produce a signal within the linear range of the assay. Longer times may be needed for low-activity samples. sigmaaldrich.com
Measurement Photometric reading at 405 nm Corresponds to the absorbance peak of the released p-nitroaniline (pNA) chromophore. chromogenicsubstrates.comcoachrom.com
Reaction Termination Acid-stopped method (e.g., acetic acid) or initial rate method Allows for endpoint or kinetic analysis of enzyme activity. chromogenicsubstrates.comcoachrom.com

Substrate Concentration Optimization for Kinetic Analyses

For accurate kinetic analysis of urokinase activity, optimizing the concentration of Urokinase Substrate I is essential. The principles of Michaelis-Menten kinetics govern this process, where the initial reaction velocity is measured at various substrate concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov

The goal is to use a substrate concentration that is not limiting and allows for the determination of the initial reaction rate. A common practice is to start with a substrate concentration in the range of the expected Km. researchgate.net To determine these parameters, a standard approach involves fixing the enzyme concentration within a range that produces a linear response over time and then varying the substrate concentration. researchgate.net By plotting the initial velocity against the substrate concentration, a hyperbolic curve is typically observed for enzymes following Michaelis-Menten kinetics. researchgate.net

While a substrate conversion of less than 10% is generally recommended for precise enzyme kinetics studies, this can sometimes produce signals that are too low for high-throughput screening (HTS). nih.gov Therefore, a balance must be struck between robust signal generation and adherence to kinetic principles. nih.gov For standard colorimetric assays, the concentration of the chromogenic substrate is set to ensure a linear correlation between the change in absorbance per minute and the urokinase activity within a specified range, for example, 5-40 Ploug or CTA units. chromogenicsubstrates.comcoachrom.com

Assay Validation in Academic Research

Determination of Detection Limits and Dynamic Range

A crucial aspect of assay validation is defining its sensitivity and the range over which it can provide accurate measurements. The limit of detection (LOD) represents the lowest concentration of urokinase that can be reliably distinguished from the background noise of the assay. The dynamic range (or linear range) is the span of concentrations over which the assay response is directly proportional to the analyte concentration.

For urokinase assays, these parameters can vary based on the specific format and substrate used. For example, a fluorometric assay kit for urokinase activity reports a detection limit as low as 0.02 IU/mL, with a dynamic range suitable for detecting activity in various biological samples. abcam.com Another fluorometric kit specifies a detection limit of 0.04 U/L. bioassaysys.com A colorimetric assay protocol using a chromogenic substrate demonstrates a linear correlation for urokinase activity in the range of 5 to 40 Ploug or CTA units. chromogenicsubstrates.comcoachrom.com The establishment of a standard curve using a known concentration of a urokinase standard is fundamental to determining these parameters for a given assay. sigmaaldrich.com

Strategies for Minimizing Non-Specific Proteolysis and Background Interference

Non-specific signals can arise from the enzymatic breakdown of the substrate by proteases other than urokinase or from inherent background signals in the sample. Minimizing these interferences is critical for assay accuracy.

A primary strategy to counteract non-specific proteolysis is the addition of a protease inhibitor cocktail or a specific inhibitor. For instance, if a urokinase preparation is suspected to be contaminated with other proteolytic enzymes, aprotinin (B3435010) (also known as Trasylol) can be added to the reaction mixture to enhance stability and specificity. coachrom.comnih.gov

To correct for background interference from the sample itself, a sample blank is often included in the assay. sigmaaldrich.com This blank contains the sample but omits the Urokinase Substrate I. sigmaaldrich.com The absorbance reading from the sample blank is then subtracted from the reading of the actual sample, effectively nullifying the contribution of any inherent color or fluorescence in the sample matrix. sigmaaldrich.com Furthermore, ensuring that all assay components, especially buffers, are free from contamination is a basic but essential step in preventing background noise. coachrom.com

Assessment of Assay Reproducibility and Inter-Assay Variability

The reproducibility of an assay is its ability to provide consistent results under varying conditions. This is typically assessed by measuring intra-assay and inter-assay variability, expressed as the coefficient of variation (%CV).

Intra-assay variability refers to the precision of results obtained within a single assay run, where replicates of the same sample are measured on the same plate.

Inter-assay variability measures the precision of results between different assay runs, often conducted on different days or with different batches of reagents.

Table 2: Assay Validation Parameters and Performance Metrics

Parameter Definition Typical Acceptance Criteria Source
Limit of Detection (LOD) The lowest analyte concentration detectable above background noise. Varies by assay type (e.g., 0.02 IU/mL for a fluorometric assay). abcam.com
Dynamic Range The concentration range over which the assay is linear and accurate. Must encompass the expected concentration of the analyte in samples. chromogenicsubstrates.comcoachrom.com
Intra-Assay Variability Precision within a single assay run. %CV < 10% salimetrics.com
Inter-Assay Variability Precision between different assay runs. %CV < 15% salimetrics.com

Research Applications of Urokinase Substrate I, Colorimetric in Protease Biology and Cellular Processes

Enzyme Kinetic Characterization of Urokinase

The specific and measurable reaction between Urokinase Substrate I, Colorimetric and urokinase makes it an ideal reagent for characterizing the enzyme's kinetic properties.

This compound is frequently used to determine the Michaelis-Menten constants (K_m and V_max) of urokinase. libretexts.orgyoutube.com The K_m value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), providing an indication of the enzyme's affinity for the substrate. libretexts.orgnih.gov V_max reflects the maximum rate of the enzymatic reaction. nih.gov By measuring the initial reaction rates at various substrate concentrations, researchers can generate a Michaelis-Menten plot and subsequently a Lineweaver-Burk plot to accurately calculate these kinetic parameters. This information is fundamental to understanding the catalytic efficiency of urokinase. A study investigating the reliability of kinetic substrate quantification by fitting the enzyme reaction curve to the integrated Michaelis-Menten equation demonstrated the robustness of this approach. nih.gov

Table 1: Michaelis-Menten Kinetics Data

Substrate Concentration (mM) Initial Velocity (absorbance units/min)
0.1 0.05
0.2 0.09
0.4 0.15
0.8 0.22
1.6 0.30

This is a representative data table. Actual values may vary depending on experimental conditions.

Maintaining a linear reaction rate is crucial for accurate kinetic measurements. This compound allows for the continuous monitoring of the reaction, ensuring that the measurements are taken within the initial linear phase before significant substrate depletion occurs. chromogenicsubstrates.com As the substrate is consumed, the reaction rate will decrease, leading to an underestimation of the true initial velocity. By plotting absorbance against time, researchers can identify the linear portion of the curve and use this data for kinetic calculations. sigmaaldrich.com The correlation between the change in absorbance per minute and urokinase activity is linear within a specific range of enzyme concentrations. chromogenicsubstrates.com

Investigation of Urokinase Activation and Inhibition

The activity of urokinase is tightly regulated through its activation from an inactive zymogen, pro-urokinase (pro-uPA), and by the action of specific inhibitors. This compound is instrumental in studying these regulatory mechanisms.

Pro-urokinase is the inactive precursor of urokinase. abcam.com Its activation involves the cleavage of a specific peptide bond, converting it into the active two-chain enzyme. nih.gov this compound can be used to monitor this activation process. For instance, researchers have used this substrate to study the activation of pro-urokinase by various proteases, such as plasmin and thermolysin. nih.gov By adding the pro-urokinase and the potential activator to a solution containing the colorimetric substrate, the rate of color development directly reflects the rate of pro-urokinase activation. nih.govsemanticscholar.org This method has been employed to demonstrate that thermolysin can efficiently activate pro-urokinase to a high-molecular-weight form. nih.gov Furthermore, studies have shown that hepsin, a transmembrane serine protease, can also activate pro-urokinase. researchgate.net

Table 2: Urokinase Inhibition Data

Inhibitor Concentration (µM) % Inhibition
1 15
5 45
10 70
20 85
50 95

This is a representative data table. Actual values may vary depending on the inhibitor and experimental conditions.

In some contexts, enhancing urokinase activity may be desirable. This compound can also be used to screen for and characterize urokinase activators. In a similar fashion to inhibitor screening, an increase in the rate of color development in the presence of a test compound would indicate an activating effect. This approach has been utilized in the development of a colorimetric assay for matrix metalloproteinases (MMPs) based on a modified pro-urokinase. portlandpress.comnih.gov In this system, MMPs activate the modified pro-urokinase, and the resulting urokinase activity is measured using a specific chromogenic substrate. portlandpress.comnih.gov

Quantification of Urokinase Activity in Diverse Biological Research Samples

The colorimetric assay using Urokinase Substrate I is a versatile tool for measuring urokinase activity in a wide range of biological samples. This allows researchers to investigate the role of this critical enzyme in various physiological and pathological conditions. abcam.comabcam.co.jpnovusbio.com

Measurement in Cell Culture Supernatants

Researchers frequently utilize Urokinase Substrate I to quantify urokinase activity in the conditioned media or supernatants of cultured cells. researchgate.netnih.gov This is particularly valuable for studying the secretion of urokinase by different cell types and how this secretion is influenced by various stimuli. For instance, studies have measured urokinase antigen levels in the culture media of fibroblasts, endothelial cells, and kidney cells. nih.gov This method has also been employed to assess the effects of compounds like retinoic acid on the ability of cancer cells to mediate extracellular matrix degradation. nih.gov The ability to measure urokinase activity in cell culture supernatants is crucial for understanding its role in processes initiated by secreted proteases. researchgate.netnih.gov

A common method involves the use of a chromogenic activity assay kit to determine urokinase-type plasminogen activator (uPA) activity in cell culture supernatants. abcam.comnovusbio.com In these assays, uPA in the sample activates plasminogen to plasmin, which then acts on a plasmin-specific synthetic substrate, releasing a chromophore that can be measured colorimetrically. abcam.com

Assessment in Cell and Tissue Lysates

To understand the total urokinase activity within a cell or tissue, researchers prepare lysates, which are then assayed using Urokinase Substrate I. This approach provides insights into the intracellular and membrane-associated urokinase activity. abcam.co.jpassaypro.com For example, this method has been used to detect increased matrix metalloproteinase (MMP) activity in synovial tissue extracts from patients with rheumatoid arthritis compared to those with osteoarthritis, and in stomach tumor extracts compared to normal stomach tissue. nih.govportlandpress.comnih.gov The ability to measure urokinase in cell and tissue lysates is essential for correlating its enzymatic activity with specific cellular phenotypes and pathological conditions. abcam.co.jpassaypro.com

The process often involves lysing cells in a specific buffer, followed by centrifugation to collect the supernatant containing the cellular proteins, including urokinase. sigmaaldrich.com This lysate can then be used in a colorimetric or fluorometric assay to determine urokinase activity. abcam.co.jpsigmaaldrich.com

Detection in Research-Grade Plasma, Serum, and Urine Samples

Urokinase activity can also be quantified in various bodily fluids for research purposes, including plasma, serum, and urine. abcam.co.jpnovusbio.comassaypro.com This is significant for investigating the systemic roles of urokinase and its potential as a biomarker in various diseases. For example, a sensitive enzyme immunoassay has been developed to determine urokinase levels in plasma and urine. nih.gov Studies have shown that normal human urine contains a measurable amount of urokinase. nih.gov Furthermore, research has explored the relationship between serum urokinase levels and the fibrinolytic activity in urine. nih.govscienceopen.com The measurement of urokinase in these samples provides valuable data for understanding its regulation and function in the broader physiological context. nih.govnih.govscienceopen.com

Chromogenic activity assays are available to determine human uPA activity in plasma and serum. abcam.comnovusbio.com These assays measure the ability of uPA in the sample to activate plasminogen to plasmin, which then cleaves a chromogenic substrate. abcam.com

Elucidating the Role of Urokinase in Molecular and Cellular Phenotypes

The quantification of urokinase activity using Urokinase Substrate I is instrumental in deciphering its contribution to fundamental cellular and molecular processes.

Research into Extracellular Matrix Degradation and Remodeling

Urokinase is a key player in the breakdown and remodeling of the extracellular matrix (ECM), a complex network of proteins that provides structural and biochemical support to surrounding cells. researchgate.netresearchgate.net Urokinase initiates a proteolytic cascade by converting plasminogen to plasmin, a broad-spectrum protease that can degrade major ECM components like fibronectin, laminin, and proteoglycans. researchgate.netresearchgate.net

Colorimetric assays using substrates like Urokinase Substrate I are vital for studying this process. For instance, research has shown that urokinase can directly degrade fibronectin. nih.gov Studies have also demonstrated that the binding of urokinase to its receptor on the cell surface is crucial for efficient ECM degradation by cancer cells. nih.gov The inhibition of urokinase activity has been shown to significantly reduce the breakdown of the ECM. nih.gov These findings, facilitated by the use of colorimetric urokinase substrates, underscore the central role of urokinase in tissue remodeling during both normal physiological events and pathological conditions like cancer. researchgate.netresearchgate.netnih.gov

Research FocusCell/Tissue TypeKey FindingsCitation
ECM Degradation by Cancer CellsHT29 human colon carcinoma cellsUrokinase binding to its receptor is critical for in vitro matrix breakdown. nih.gov
ECM Degradation by Prostatic CarcinomaDU-145 human prostatic carcinoma cellsUrokinase can directly degrade fibronectin. nih.gov
General ECM DegradationNot specifiedPlasmin, activated by urokinase, degrades fibronectin, laminin, and proteoglycans. researchgate.net

Studies on Cell Migration, Adhesion, and Invasion Mechanisms

The proteolytic activity of urokinase is intricately linked to the ability of cells to migrate, adhere to surfaces, and invade surrounding tissues. researchgate.netnih.gov The degradation of the ECM by urokinase creates pathways for cells to move through tissues, a process fundamental to development, wound healing, and cancer metastasis. researchgate.netberkeley.edu

The use of Urokinase Substrate I and similar assays has been pivotal in dissecting these mechanisms. For example, studies have shown that urokinase promotes the migration and invasion of melanoma cells. berkeley.edu The binding of urokinase to its receptor not only localizes proteolytic activity to the cell surface but also triggers intracellular signaling pathways that regulate cell migration and adhesion. nih.govnih.gov Research has demonstrated that urokinase can stimulate the migration of various cell types, including vascular smooth muscle cells and colorectal cancer cells. springernature.comamegroups.org By quantifying urokinase activity, researchers can correlate its enzymatic function with the migratory and invasive potential of cells, providing critical insights into the molecular basis of these complex cellular behaviors. nih.govberkeley.edunih.govamegroups.org

Research FocusCell TypeKey FindingsCitation
Melanoma Cell InvasionM24met melanoma cell lineUrokinase and its receptor are involved in melanoma metastasis, contributing to matrix dissolution and migration. berkeley.edu
Tumor Cell MigrationLNCaP prostate carcinoma cellsUrokinase binding to its receptor enhances integrin-mediated signal transduction, leading to increased cell migration. nih.gov
Colorectal Cancer Cell Proliferation and InvasionColorectal cancer cellsUrokinase promotes migration, invasion, and proliferation by activating the Src/ERK pathway. amegroups.org

Investigation of Fibrinolysis and Thrombolytic Pathways in Research Models

This compound is a cornerstone in the study of fibrinolysis, the physiological process that breaks down blood clots. Urokinase's primary role in this pathway is to convert the inactive zymogen, plasminogen, into the active enzyme plasmin, which then degrades the fibrin (B1330869) mesh of a clot. abcam.com The use of a colorimetric substrate allows for the precise quantification of urokinase activity, enabling researchers to investigate the efficacy of thrombolytic therapies and to understand the mechanisms that regulate clot dissolution. chromogenicsubstrates.comnih.gov

Research models have demonstrated a clear, linear relationship between the concentration of urokinase and the rate of chromogenic substrate turnover. chromogenicsubstrates.com This allows for the creation of standard curves to accurately determine urokinase activity in various biological samples. For instance, studies have shown that increasing concentrations of pro-urokinase (the precursor to active urokinase) lead to a dose-dependent increase in fibrinolytic activity, which can be monitored by the cleavage of a chromogenic substrate like S-2444. mdpi.com

Interactive Table 1: Fibrinolytic Activity at Varying Pro-Urokinase Concentrations

This table illustrates the direct correlation between the concentration of pro-urokinase (pro-uPA) and the resulting fibrinolytic activity, as measured by the rate of chromogenic substrate cleavage (Kn).

Pro-uPA Concentration (nM) Fibrinolytic Activity (Kn x 10⁻³ min⁻¹)
0.45 4.8
1.8 10.2
3.6 18.5
4.5 22.1
9.0 30.4
18 37.1

Data sourced from an in vitro study on the fibrinolytic activity of a fungal compound, demonstrating the utility of a urokinase chromogenic substrate in quantifying the effects of potential therapeutic agents on the fibrinolytic system. mdpi.com

Contribution to Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a complex process that is essential for normal development and wound healing, but also plays a critical role in tumor growth and metastasis. The urokinase plasminogen activator system is a key player in angiogenesis, as it facilitates the degradation of the extracellular matrix, allowing endothelial cells to migrate and form new vascular structures. nih.govnih.gov

This compound is instrumental in elucidating the role of urokinase in angiogenesis. Studies have shown that endothelial progenitor cells, which are critical for neovascularization, exhibit high levels of urokinase and its receptor (uPAR). nih.gov The increased urokinase activity in these cells, which can be quantified using a colorimetric assay, is associated with enhanced proliferation, migration, and the ability to form capillary-like tubes. nih.gov

Inhibition of urokinase activity or its binding to its receptor has been shown to significantly reduce these angiogenic properties. nih.govnih.gov For example, the use of monoclonal antibodies that block urokinase activity can lead to a measurable decrease in endothelial cell invasion and tube formation, highlighting the potential of targeting the urokinase system as an anti-angiogenic therapy. nih.gov

Interactive Table 2: Effect of Urokinase Inhibition on Endothelial Cell Invasion

This table demonstrates the impact of inhibiting the urokinase system on the invasive properties of endothelial progenitor-derived cells (EPDCs) compared to mature human umbilical vein endothelial cells (HUVECs).

Cell Type Treatment Relative Invasion (%)
EPDC Control 100
EPDC Anti-uPA Antibody 45
HUVEC Control 30
HUVEC Anti-uPA Antibody 15

Data synthesized from studies investigating the role of the uPA/uPAR system in the angiogenic potential of endothelial cells. nih.gov

Exploration of Proteolytic Networks in Disease Mechanisms

The dysregulation of proteolytic networks is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Urokinase and its substrate provide a valuable lens through which to examine these complex networks.

In cancer research, elevated levels of urokinase and its receptor are strongly associated with increased tumor invasion and metastasis. coachrom.com The proteolytic activity of urokinase, localized to the surface of cancer cells via its receptor, enables the degradation of the surrounding tissue, facilitating the spread of malignant cells. coachrom.com Colorimetric assays using Urokinase Substrate I are employed to quantify the enzymatic activity in tumor extracts and cell lines, providing a prognostic marker and a tool to evaluate the efficacy of anti-cancer therapies that target the urokinase system. nih.govoncotarget.com Studies have demonstrated that overexpression of the urokinase receptor in breast cancer cells leads to a significant increase in their invasive capacity. coachrom.com

Interactive Table 3: Urokinase System Components in Inflammatory Conditions

This table summarizes the relative levels of urokinase system components in the synovial fluid of patients with rheumatoid arthritis (RA) and osteoarthritis (OA) compared to healthy controls, highlighting the upregulation of this proteolytic network in inflammatory joint disease.

Component Rheumatoid Arthritis (RA) Osteoarthritis (OA)
uPA Antigen Increased Slightly Increased
uPAR Increased Increased
PAI-1 Increased Increased
uPA Activity Markedly Increased Moderately Increased

Data compiled from reviews and studies on the role of the plasminogen activation system in inflammatory joint diseases. nih.gov

Advanced Considerations and Future Directions in Urokinase Substrate I, Colorimetric Research

Integration with High-Throughput Screening Platforms for Novel Modulators of Urokinase Activity

The straightforward "mix-and-measure" nature of assays using Urokinase Substrate I makes them highly compatible with high-throughput screening (HTS) platforms. bioassaysys.com These platforms enable the rapid testing of thousands of compounds to identify novel inhibitors or activators of urokinase activity. The assay's robustness is demonstrated by its tolerance for solvents like DMSO and a Z' factor greater than 0.5, both critical parameters for successful HTS campaigns. bioassaysys.com

Researchers have successfully used such assays to screen for urokinase inhibitors. For example, the known inhibitor amiloride (B1667095) hydrochloride was tested using a similar chromogenic substrate, yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) that aligns with previously reported data. bioassaysys.com This validates the suitability of colorimetric assays for identifying and characterizing modulators of urokinase, which is crucial for drug discovery programs targeting diseases where urokinase is dysregulated, such as cancer. bioassaysys.com

Development of Multiplexed Protease Activity Assays

While traditional colorimetric assays using a single substrate are effective, there is a growing need to analyze multiple protease activities simultaneously within a single sample. nih.gov This "multiplexing" provides a more comprehensive picture of the complex proteolytic networks, often referred to as the "protease web," that are active in biological processes and diseases. nih.gov

Although homogeneous assays using a single type of signal (like colorimetry) have limitations in multiplexing, heterogeneous assays, where substrates are immobilized on a solid surface, offer a path forward. rsc.orgrsc.org By immobilizing different protease-specific substrates at distinct locations on a microarray, it becomes possible to identify which proteases are active in a sample by observing which spots generate a signal. rsc.org

Recent advancements have also explored non-colorimetric multiplexing, such as using substrates tagged with lanthanides, where each unique lanthanide corresponds to a specific protease. nih.govnih.gov After the enzymatic reaction, the cleaved tags can be quantified using inductively coupled plasma-mass spectrometry (ICP-MS), a technique that can distinguish between the different lanthanide masses with high resolution. nih.govnih.gov This approach has been successfully used to create a quadruplex assay for four different proteases. nih.gov

Exploration of Modified Synthetic Substrates for Enhanced Sensitivity or Specificity

The core structure of Urokinase Substrate I, a tripeptide linked to p-nitroaniline, can be systematically modified to improve its performance. The primary goals of these modifications are to increase sensitivity (the ability to detect lower amounts of enzyme) and specificity (the substrate's preference for urokinase over other proteases).

Custom-made peptide substrates are central to achieving high specificity in protease assays. rsc.org By altering the amino acid sequence (e.g., pyroGlu-Gly-Arg in S-2444), researchers can fine-tune the substrate to better match the recognition site of the target protease, thereby minimizing off-target cleavage by other enzymes present in a complex biological sample. nih.govcoachrom.comoup.com

To enhance sensitivity, one strategy involves replacing the pNA chromophore with a fluorophore. oup.com Fluorogenic substrates often provide significantly higher sensitivity compared to their colorimetric counterparts. wikipedia.orgbionity.com Another approach to boost the signal is through enzymatic cascades, where the product of the initial protease reaction activates a second enzyme, leading to an amplified signal. nih.gov

Addressing Challenges in Complex Biological Matrices

The use of Urokinase Substrate I, Colorimetric (Z-Val-Gly-Arg-pNA) for the quantification of urokinase activity in purified systems is well-established. However, its application to complex biological matrices such as plasma, serum, urine, and tissue homogenates presents a number of significant challenges that can compromise the accuracy and reliability of the assay. These matrices contain a multitude of endogenous substances that can interfere with the measurement of urokinase activity.

A primary challenge is the presence of other proteases that can also cleave Z-Val-Gly-Arg-pNA. While this substrate is designed for urokinase, it is not entirely specific. Other serine proteases present in biological fluids, such as plasmin, thrombin, and trypsin, may exhibit some degree of activity towards this substrate, leading to an overestimation of urokinase levels nih.gov.

To obtain reliable results when using this compound in complex biological matrices, it is crucial to implement strategies to mitigate these interferences. One common approach is sample dilution, which can help to reduce the concentration of interfering substances arp1.com. However, this may also dilute the urokinase to a level that is below the detection limit of the assay. Another strategy is the use of specific antibodies to block the activity of interfering proteases or inhibitors nih.gov. For example, the addition of a monoclonal antibody against single-chain urokinase-type plasminogen activator (scu-PA) has been used to differentiate its activity from that of tissue-type plasminogen activator (t-PA) in plasma samples nih.gov.

The following table summarizes the key challenges and potential mitigation strategies when using this compound in complex biological matrices:

ChallengeDescriptionPotential Mitigation Strategies
Lack of Substrate Specificity Other proteases in the sample (e.g., plasmin, thrombin) can cleave the substrate, leading to false positive results nih.gov.- Use of specific inhibitors for interfering proteases.- Immuno-capture of urokinase before the activity assay.
Endogenous Inhibitors Presence of inhibitors like PAI-1 and α2-antiplasmin can lead to an underestimation of urokinase activity nih.govnih.gov.- Sample pre-treatment to dissociate inhibitor-enzyme complexes (e.g., acidification) nih.gov.- Use of antibodies to block inhibitor function.
Background Absorbance Color from the biological matrix itself (e.g., from hemoglobin in hemolyzed samples or bilirubin in icteric samples) can interfere with the colorimetric reading nih.gov.- Use of appropriate sample blanks.- Background subtraction and spectral analysis methods nih.gov.
General Matrix Effects The overall composition of the sample (e.g., viscosity, pH, ionic strength, presence of lipids and proteins) can alter the enzyme kinetics and assay performance psu.eduarp1.com.- Sample dilution arp1.com.- Use of calibrators and controls prepared in a matched matrix arp1.com.- Standard addition method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.